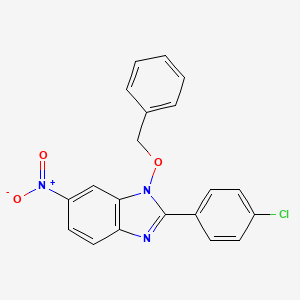

1-(benzyloxy)-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole

Description

1-(Benzyloxy)-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole is a substituted benzimidazole derivative characterized by a benzyloxy group at position 1, a 4-chlorophenyl substituent at position 2, and a nitro group at position 6 of the benzimidazole core. Its synthesis typically involves condensation reactions of substituted o-phenylenediamine derivatives with appropriate aldehydes or ketones under optimized solvent conditions .

Properties

IUPAC Name |

2-(4-chlorophenyl)-6-nitro-1-phenylmethoxybenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O3/c21-16-8-6-15(7-9-16)20-22-18-11-10-17(24(25)26)12-19(18)23(20)27-13-14-4-2-1-3-5-14/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIVLKBZTXOSAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001183203 | |

| Record name | 2-(4-Chlorophenyl)-6-nitro-1-(phenylmethoxy)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001183203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329234-69-7 | |

| Record name | 2-(4-Chlorophenyl)-6-nitro-1-(phenylmethoxy)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329234-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-6-nitro-1-(phenylmethoxy)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001183203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzyloxy)-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole typically involves multiple steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of the Nitro Group: Nitration of the benzimidazole core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorophenyl halide and a suitable base.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction using benzyl alcohol and a suitable dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Common nucleophiles include alkoxides, thiolates, and amines.

Major Products Formed

Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

Reduction: Formation of amino-substituted benzimidazole derivatives.

Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzyloxy)-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole is a benzimidazole derivative with a broad spectrum of applications, particularly in medicinal chemistry. Benzimidazoles, characterized by a fused benzene and imidazole ring structure, are known for their diverse pharmacological properties. The presence of a benzyloxy group at the first position and a 4-chlorophenyl group at the second position contributes to the compound's unique chemical properties and potential biological activities.

Antimicrobial and Anticancer Activity:

- A study aimed to synthesize novel N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives and evaluate their antimicrobial and anticancer activities .

- The synthesized benzimidazole derivatives demonstrated potent antibacterial activity against Escherichia coli and Streptococcus faecalis .

- Certain derivatives have been found to kill HepG2, MDA-MB-231, MCF7, RMS, and C26 cancer cells .

- N,2,6-trisubstituted 1H-benzimidazole derivatives were synthesized and evaluated for their antibacterial, antifungal, and anticancer activities .

Research on Biological Targets:

- Interaction studies have focused on its binding affinity to biological targets.

- These studies assess how the compound interacts with enzymes or receptors relevant to its biological activity.

- For instance, it may inhibit specific enzymes involved in DNA replication or modulate immune responses.

- Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential.

Antiviral Agents:

- Imidazole derivatives have demonstrated antiviral activity .

- Substituted benzyl compounds have shown superior antiviral effects compared to ribavirin against viral strains .

- certain compounds demonstrated the highest antiviral efficacy against the yellow fever virus (YFV) .

VEGFR-2 Inhibition:

- A novel series of 1,2-disubstituted benzo[d]imidazoles was designed as VEGFR-2 inhibitors targeting hepatocellular carcinoma .

- The synthesized benzimidazoles were screened for their cytotoxic activity against the hepatocellular carcinoma cell line (HepG2) .

- Evaluation of VEGFR-2 inhibitory activity of the designed compounds in HepG2 cell lines was performed .

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the nitro group suggests potential involvement in redox reactions, while the benzyloxy and chlorophenyl groups may contribute to binding interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted benzimidazoles exhibit diverse pharmacological and physicochemical properties depending on the nature and position of substituents. Below is a detailed comparison of 1-(benzyloxy)-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole with structurally analogous compounds:

Structural Analogues and Substituent Effects

Physicochemical and Pharmacokinetic Properties

- Hydrogen Bonding: The nitro group acts as a hydrogen bond acceptor, improving target binding affinity compared to non-polar substituents like methyl .

Key Research Findings

Synthetic Efficiency : Ionic liquid-mediated synthesis of nitro-substituted benzimidazoles achieves yields >85%, outperforming traditional solvents .

Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., NO₂) at position 6 enhance stability and target binding. Bulky substituents (e.g., tert-butyl) improve pharmacokinetic profiles but may limit bioavailability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(benzyloxy)-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole?

- Methodology : The compound can be synthesized via cyclocondensation reactions. A general approach involves:

-

Reacting substituted benzimidazole precursors (e.g., 2-(4-chlorophenyl)-1H-benzimidazol-1-ol) with benzyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions .

-

Nitration at the 6-position is typically achieved using HNO₃/H₂SO₄, with careful temperature control to avoid over-nitration.

-

Key Considerations : Solvent choice (e.g., DMF or ethanol), reaction time (4–12 hours), and stoichiometric ratios (1:1.2 for benzyl halide:benzimidazole) impact yield.

Reaction Step Conditions Yield Range Benzylation K₂CO₃, DMF, 80°C, 6h 60–75% Nitration HNO₃/H₂SO₄, 0–5°C, 2h 45–65%

Q. How is the compound characterized spectroscopically?

- Key Techniques :

- ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., nitro groups deshield adjacent protons; benzyloxy groups show characteristic splitting patterns) .

- IR Spectroscopy : Confirm functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 406.3) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in benzimidazole derivatives?

- Methodology : Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example:

- The benzimidazole core typically exhibits planarity (deviation < 0.01 Å), with nitro groups causing slight distortion .

- Weak π–π interactions (centroid distances: 3.7–4.2 Å) and C–H···π bonds stabilize the crystal lattice .

- Applications : Use crystallographic data to validate computational models (e.g., molecular docking) for biological activity studies .

Q. What computational methods predict the compound’s bioactivity?

- Approaches :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for drug-receptor interactions .

- Molecular Dynamics (MD) : Simulate binding affinities with target proteins (e.g., HIV-1 protease) over 50–100 ns trajectories .

- Validation : Compare computational results with experimental assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Q. How to address discrepancies in thermal decomposition data from TGA/DTA?

- Case Study : A study reported two decomposition stages (150–200°C and 300–350°C) for a related benzimidazole, while another observed a single event at 280°C .

- Resolution :

- Verify purity via HPLC before analysis.

- Adjust heating rates (e.g., 10°C/min vs. 5°C/min) to detect overlapping transitions .

- Use Kissinger analysis to calculate activation energies and identify degradation mechanisms .

Data Contradiction Analysis

Q. Why do NMR spectra of similar benzimidazoles show conflicting splitting patterns?

- Root Causes :

- Solvent Effects : CDCl₃ vs. DMSO-d₆ can alter proton exchange rates, especially for NH groups .

- Dynamic Processes : Rotameric equilibria in the benzyloxy group may broaden or split signals .

- Solution : Use variable-temperature NMR (-40°C to 25°C) to slow conformational changes and simplify spectra .

Q. How to optimize reaction yield when scaling up synthesis?

- Strategies :

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance benzylation efficiency .

- By-Product Mitigation : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate nitro-regioisomers .

- Critical Parameters : Maintain strict temperature control during nitration to minimize decomposition .

Biological Activity Evaluation

Q. What assays are used to assess antimicrobial activity?

- Protocols :

- MIC Determination : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with ciprofloxacin as a positive control .

- Fluorescence-Based Assays : Monitor DNA intercalation using ethidium bromide displacement (λₑₓ = 510 nm, λₑₘ = 595 nm) .

- Data Interpretation : Correlate activity with substituent electronegativity (e.g., nitro groups enhance DNA binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.